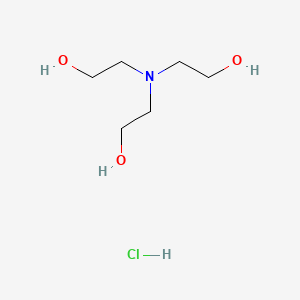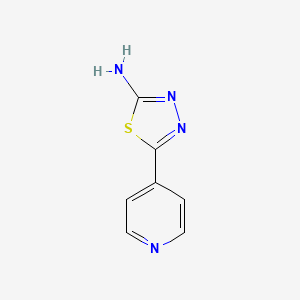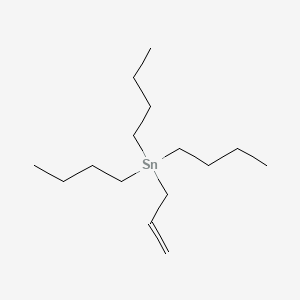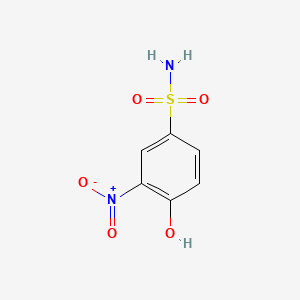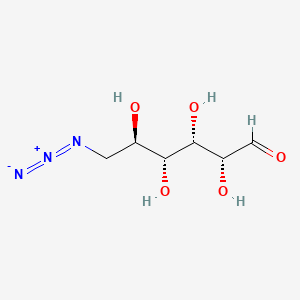
6-Azido-6-deoxy-D-glucose
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Azido-6-deoxy-D-glucose involves several key steps, starting from glucose or its derivatives. A notable method involves the conversion of glucose derivatives to their 6-azido counterparts. For instance, 6-Azido-6-deoxy-l-idose has been used as a hetero-bifunctional spacer for synthesizing azido-containing chemical probes, demonstrating its utility in bioorthogonal chemistry (Hiroki Hamagami et al., 2016). Furthermore, the synthesis of 6-azido derivatives from D-glucose and other sugars has been explored for their mutagenic activity, highlighting the versatility of the azido group in modifying sugar molecules (M. Juříček et al., 1991).
Molecular Structure Analysis
The molecular structure of 6-Azido-6-deoxy-D-glucose is characterized by the presence of an azido group, which significantly alters its reactivity and interaction with other molecules. The azido group at the 6th position allows for bio-orthogonal reactions, such as the Hüisgen [3+2] cycloaddition, providing a versatile tool for chemical biology and probe development (Hiroki Hamagami et al., 2016).
Chemical Reactions and Properties
6-Azido-6-deoxy-D-glucose participates in various chemical reactions, leveraging the azido group for bioconjugation and probe synthesis. Its reactivity towards oxime formation and bio-orthogonal cycloaddition reactions makes it an invaluable tool in the synthesis of chemical probes for biological function elucidation. Notably, a derivative of 6-azido-6-deoxy-D-glucose exhibited cytotoxicity against U266 cells, demonstrating its potential in medicinal chemistry (Hiroki Hamagami et al., 2016).
Wissenschaftliche Forschungsanwendungen
Mutagenic Activity Studies
6-Azido-6-deoxy-D-glucose (6AzGlc) has been studied for its mutagenic activity. For instance, Juříček et al. (1991) investigated the mutagenic activity of 6AzGlc and other azido derivatives in Salmonella typhimurium. They discovered that these compounds were mutagenic, similar to sodium azide, and that their mutagenicity was influenced by the presence of different carbon sources in the medium (Juříček et al., 1991).
Metabolic Labeling and Glycoconjugates Study
Darabedian et al. (2018) explored the use of 6AzGlc as a metabolic chemical reporter. They found that this compound is a useful tool for labeling proteins and investigating the substrate promiscuity of enzymes like O-GlcNAc transferase. This study contributes to the understanding of glycosylation processes in mammalian cells (Darabedian et al., 2018).
Synthesis and Chemical Probe Design
6AzGlc has been utilized in the synthesis of chemical probes. Hamagami et al. (2016) reported the design of 6-azido-6-deoxy-l-idose as a hetero-bifunctional spacer, useful in synthesizing azido-containing chemical probes. This compound showed higher reactivity and potential applications in understanding biological functions of certain molecules (Hamagami et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943099 | |
| Record name | 6-Azido-6-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azido-6-deoxy-D-glucose | |
CAS RN |
20847-05-6 | |
| Record name | 6-Azido-6-deoxy-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020847056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azido-6-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azido-6-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AZIDO-6-DEOXY-D-GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657MVC6EQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the azido group in 6-azido-6-deoxy-D-glucose enable its use in bioconjugation and what are the implications for studying glycation?
A: The azido group in 6-azido-6-deoxy-D-glucose serves as a bioorthogonal handle, allowing for selective reactions with alkynes via click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) []. This characteristic makes 6-azido-6-deoxy-D-glucose a valuable tool for bioconjugation.
Q2: Can 6-azido-6-deoxy-D-glucose be utilized in the synthesis of more complex carbohydrates and what are the advantages of such an approach?
A: Yes, 6-azido-6-deoxy-D-glucose serves as a valuable precursor for synthesizing modified oligosaccharides and polysaccharides []. It can be enzymatically incorporated into larger structures using glycosyltransferases or glycosynthases, offering regio- and stereoselectivity [].
Q3: How does the substitution of the hydroxyl group with an azido group at the C-6 position of glucose influence its interaction with cellobiose phosphorylase?
A: Research indicates that cellobiose phosphorylase tolerates the replacement of the hydroxyl group with an azido group at the C-6 position of glucose []. This enzyme can utilize 6-azido-6-deoxy-D-glucose as a substrate in its reverse reaction, forming a heterodisaccharide with glucose-1-phosphate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




